molecular formula C7H6N2OS B091392 Benzo[c][1,2,5]thiadiazol-4-ylmethanol CAS No. 16406-00-1

Benzo[c][1,2,5]thiadiazol-4-ylmethanol

Cat. No.: B091392
CAS No.: 16406-00-1
M. Wt: 166.2 g/mol
InChI Key: LASMSURVAZPERF-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-4-ylmethanol is a heterocyclic compound with the molecular formula C₇H₆N₂OS It is characterized by a benzene ring fused with a thiadiazole ring, and a methanol group attached to the fourth position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanol typically involves the reaction of 4,7-dibromobenzo[c][1,2,5]thiadiazole with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to introduce the methanol group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzo[c][1,2,5]thiadiazol-4-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazol-4-ylmethanol is primarily related to its ability to interact with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, facilitating electron transfer processes. This property is crucial in its application as a fluorescent probe and in organic electronics .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the fields of organic electronics and as a fluorescent probe .

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMSURVAZPERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434079
Record name (2,1,3-Benzothiadiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16406-00-1
Record name (2,1,3-Benzothiadiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of silver perchlorate (4.75 g, 23 mmol) in water (10 mL) was added to a solution of 4-bromomethyl-2,1,3-benzothiadiazole (4.38 g, 19 mmol) in 1,4-dioxane. The mixture was refluxed for 4 hours to afford a light-yellow suspension. After cooling to room temperature, the precipitate was filtered off through a pad of celite and washed with CH2Cl2. The filtrate was washed with water and brine, dried over Na2SO4. Concentration using a rotary evaporator and subsequent column chromatography on silica gel using hexane/ethyl acetate (5:1) as the eluent afforded 4-hydroxymethyl-2,1,3-benzothiadiazole (2.0 g, 63%) as a light-yellow solid. Rf=0.23 (hexane/ethyl acetate=5:1); 1H NMR (200 MHz, CDCl3) δ2.73 (t,J=6.4 Hz, 1H), 5.18 (d,J=6.4 Hz, 2H), 7.58 (m, 2H), 7.94 (m, 1H); HRMS:Calcd. for C7H6N2OS 166.0201, found 166.0219.
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.75 g
Type
catalyst
Reaction Step One

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